1-(But-2-en-1-yl)-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Core Structure in Modern Organic Synthesis and Chemical Diversity
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govsci-hub.st This versatility has led to the incorporation of the pyrazole core into a wide array of commercially significant compounds, including pharmaceuticals like the anti-inflammatory drug Celecoxib and the anabolic steroid Stanozolol. wikipedia.org Beyond medicine, pyrazole derivatives are integral to the agrochemical industry, where they are used in fungicides and insecticides. wikipedia.org
In organic synthesis, pyrazoles are valuable building blocks for constructing more complex heterocyclic systems. nih.gov The classic method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org Other methods include the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation. wikipedia.org The aromatic nature of the pyrazole ring allows for further functionalization, providing chemists with a robust platform to generate molecular diversity. researchgate.net This reactivity, combined with the structural features of the ring, has also led to applications in material science, where pyrazoles have been investigated as luminescent agents, optical brighteners, and components of metal-organic frameworks (MOFs). sci-hub.stacs.orgkoreascience.kr
Overview of N-Substituted Pyrazoles in Advanced Chemical Studies
The substitution pattern on the pyrazole ring dramatically influences its physicochemical and biological properties. In particular, substitution at the N1 position gives rise to the broad and important class of N-substituted pyrazoles. The synthesis of these compounds can be challenging, as direct alkylation or arylation of an unsymmetrical pyrazole can lead to a mixture of regioisomers. uniovi.es Consequently, significant research has been dedicated to developing regioselective synthetic methods. uniovi.es
Common synthetic strategies often involve starting with a substituted hydrazine, which condenses with a 1,3-dielectrophile to form the desired N-substituted pyrazole, though this can also produce isomeric mixtures. uniovi.es More modern approaches focus on the direct N-functionalization of the pyrazole ring or employ transition-metal-catalyzed cross-coupling reactions. uniovi.esnih.gov N-substituted pyrazoles are not only sought after for their biological activities but also for their utility in synthesis as metal-coordinating directing groups, which can facilitate a variety of chemical transformations. nih.gov This dual role underscores the importance of N-substituted pyrazoles in advanced chemical research, driving the continuous development of novel synthetic methodologies. nih.gov
Research Trajectories and Focus on 1-(But-2-en-1-yl)-1H-pyrazole within the Pyrazole Scaffold
Within the diverse family of N-substituted pyrazoles, N-alkenylpyrazoles represent a subclass with significant synthetic potential. The compound This compound , also known as 1-crotyl-1H-pyrazole, is a member of this group. While specific, in-depth studies focusing exclusively on this molecule are not abundant in current literature, its structure suggests clear research trajectories based on the reactivity of the N-alkenyl substituent.
The but-2-en-1-yl (crotyl) group is a valuable functional handle in organic synthesis. The double bond can participate in a wide range of chemical transformations, including cycloadditions, olefin metathesis, and various palladium-catalyzed cross-coupling reactions. This makes This compound an attractive intermediate for the synthesis of more complex molecules, where the pyrazole unit can be installed early and the alkenyl chain modified in later steps.
Recent advances in synthetic chemistry have provided several routes to access N-alkenylpyrazoles with high regio- and stereoselectivity. nih.govacs.org One notable method involves the reaction of N-tosylhydrazones with alkynes under Lewis acid catalysis, such as with Lanthanum(III) triflate (La(OTf)₃), to directly form N-alkenylpyrazoles. nih.govacs.org Another innovative approach uses the reaction of N-tosylhydrazones with Fischer carbene complexes to produce 5-methoxy-N-alkenyl pyrazoles. uniovi.es These methods highlight the ongoing interest in developing efficient pathways to this class of compounds.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂ | nih.gov |
| Molecular Weight | 108.14 g/mol | nih.gov |
| IUPAC Name | 1-prop-2-enylpyrazole | nih.gov |
| CAS Number | 35852-74-5 | nih.gov |
| Computed 1H NMR Spectrum | Peaks expected for allyl and pyrazole protons. | nih.gov |
| Computed 13C NMR Spectrum | Peaks expected for allyl and pyrazole carbons. | nih.gov |
The future research on This compound and its isomers will likely focus on harnessing the reactivity of the butenyl group for creating novel molecular architectures and exploring their potential applications in medicinal chemistry and materials science.
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| N-Tosylhydrazones + Alkynes | La(OTf)₃, neat, 100 °C | N-Alkenylpyrazoles | nih.govacs.org |
| Alkoxy Alkynyl Fischer Carbene Complexes + N-Tosylhydrazones | K₂CO₃ | 5-Methoxy-N-alkenylpyrazoles | uniovi.es |
| Pyrazoles + Alkynes | Ru-catalyst | N-Vinylated Pyrazoles | acs.org |
Structure
3D Structure
Properties
CAS No. |
63935-95-5 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-but-2-enylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-2-3-6-9-7-4-5-8-9/h2-5,7H,6H2,1H3 |
InChI Key |
SWLBGQXORGNVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN1C=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 but 2 En 1 Yl 1h Pyrazole and Analogous Pyrazole Derivatives
Cyclocondensation Approaches to Pyrazole (B372694) Annulation
Cyclocondensation reactions represent a classical and widely employed strategy for the synthesis of the pyrazole nucleus. This approach typically involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govmdpi.com
Reactions of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives
The condensation of 1,3-dicarbonyl compounds with hydrazines is a foundational and straightforward method for preparing polysubstituted pyrazoles. nih.gov This reaction, first reported by Knorr in 1883, can lead to the formation of two regioisomers depending on the substitution pattern of the diketone and the hydrazine. nih.govmdpi.com For instance, the reaction of a β-diketone with a hydrazine derivative can yield a mixture of two regioisomeric pyrazoles. nih.gov To address the challenge of accessing specific hydrazine derivatives, in-situ generation methods have been developed. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis to form the hydrazine precursor in place, which then undergoes cyclocondensation. beilstein-journals.org
The reaction conditions can be optimized to favor the formation of a specific regioisomer. The use of aprotic dipolar solvents in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones has been shown to provide better results compared to polar protic solvents like ethanol. nih.gov
Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lithium perchlorate | 1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole | mdpi.com |
| 1,3-Diketones | Aryl hydrochloride hydrazine | Aprotic dipolar solvents | 1-Aryl-3-substituted pyrazoles | nih.gov |
This table presents illustrative examples and is not exhaustive.
Cyclocondensation of α,β-Unsaturated Ketones and Enynones
The reaction of α,β-unsaturated ketones with hydrazine derivatives typically yields pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles. mdpi.com However, if the α,β-unsaturated ketone possesses a leaving group at the β-position, elimination can directly lead to the formation of the pyrazole. mdpi.com Microwave-assisted, solvent-free conditions have been successfully employed for the synthesis of 3,5-disubstituted-1H-pyrazoles from the reaction of tosylhydrazones and α,β-unsaturated carbonyl compounds. mdpi.com
Cross-conjugated enynones have also been utilized in cyclocondensation reactions with hydrazines to produce pyrazole derivatives. researchgate.net This method takes advantage of the reactivity of both the carbonyl group and the carbon-carbon triple bond. researchgate.net
1,3-Dipolar Cycloaddition Strategies for Pyrazole Ring Formation
1,3-Dipolar cycloaddition reactions are a powerful and highly regioselective method for constructing five-membered heterocyclic rings like pyrazoles. niscpr.res.inchim.it This strategy involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene. chim.it
Cycloadditions Involving Nitrile Imines
Nitrile imines are versatile 1,3-dipoles used in the synthesis of pyrazoles. niscpr.res.inbas.bg They are typically generated in situ from various precursors, such as the thermolysis of tetrazoles or the oxidation of aldehyde hydrazones. niscpr.res.inbas.bg The subsequent [3+2] cycloaddition reaction with an appropriate dipolarophile, like an alkyne, furnishes the pyrazole ring. bohrium.com For example, nitrile imines generated from hydrazonoyl halides react with active methylene (B1212753) compounds to yield pyrazole derivatives. niscpr.res.in A notable application is the reaction of nitrile imines with ninhydrin-derived Morita-Baylis-Hillman carbonates, which provides 1,3,5-trisubstituted pyrazoles in high yields and with high regioselectivity at room temperature. bohrium.com
Table 2: Synthesis of Pyrazoles via Nitrile Imine Cycloaddition
| Nitrile Imine Precursor | Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrazonoyl halides | Acetyl acetone | Chloramine-T | Regioselective cycloadducts | niscpr.res.in |
| Benzohydrazonoyl chloride | Ninhydrin-derived MBH carbonates | DBU, CH3CN, room temp | 1,3,5-Trisubstituted pyrazoles | bohrium.com |
This table presents illustrative examples and is not exhaustive.
Reactions with Diazo Compounds and Alkyne Surrogates
The [3+2] cycloaddition of diazo compounds with alkynes is a well-established and efficient method for pyrazole synthesis. researchgate.netnih.gov This reaction can often be carried out by simple heating, and in the case of α-diazocarbonyl substrates, can proceed under solvent-free conditions to afford high yields of the pyrazole product. researchgate.netrsc.org The reaction exhibits good regioselectivity, particularly with electron-deficient alkynes. researchgate.net
To expand the scope of this reaction, alkyne surrogates have been employed. For instance, unactivated bromovinyl acetals can react with diazo compounds, generated in situ from N-tosylhydrazones, to provide 3,5-disubstituted pyrazoles. organic-chemistry.org Another approach involves a cascade reaction sequence starting from tosylhydrazones and terminal alkynes, which proceeds through the in situ formation of a diazo compound, followed by 1,3-dipolar cycloaddition and a subsequent 1,5-sigmatropic rearrangement to yield chiral pyrazoles. scispace.com
Transition Metal-Catalyzed Routes for Pyrazole Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, often enabling novel reaction pathways and improved efficiency. ias.ac.inrsc.org These methods can involve the formation of the pyrazole ring through various mechanisms, including C-H functionalization and cyclization reactions. rsc.org
One approach involves the use of transition metal-based ionic liquids as catalysts. For example, a one-pot synthesis of pyrazoles has been achieved through the condensation of hydrazines and 1,3-diketone derivatives at room temperature using an iron(III)-based ionic liquid as a homogeneous catalyst. ias.ac.in This method offers the advantage of catalyst reusability. ias.ac.in
Rhodium(III)-catalyzed cascade reactions have been developed for the synthesis of N-naphthyl pyrazoles from phenyloxazoles and diazo compounds. mdpi.com Furthermore, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. organic-chemistry.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-(But-2-en-1-yl)-1H-pyrazole |
| Acetylacetone |
| 2,4-Dinitrophenylhydrazine |
| 1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole |
| Arylboronic acids |
| N-Arylpyrazoles |
| Tosylhydrazones |
| 3,5-Disubstituted-1H-pyrazoles |
| Enynones |
| Nitrile imines |
| Hydrazonoyl halides |
| Ninhydrin-derived Morita-Baylis-Hillman carbonates |
| 1,3,5-Trisubstituted pyrazoles |
| Diphenyl hydrazones |
| Ethyl acetoacetate |
| Diazo compounds |
| α-Diazocarbonyl substrates |
| Bromovinyl acetals |
| N-Tosylhydrazones |
| Phenyloxazoles |
| N-Naphthyl pyrazoles |
| β,γ-Unsaturated hydrazones |
| Iron(III)-based ionic liquid |
| Rhodium(III) |
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone in the synthesis of complex pyrazoles. It has been effectively used for both the formation of the pyrazole ring and the subsequent functionalization. For instance, palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes provides an efficient route to N-alkyl pyrazoles with high atom economy, broad substrate scope, and excellent regio- and stereoselectivity. nih.gov This method, using a Pd(PPh₃)₄/5,5′-dimethyl-2,2′-bipyridine catalyst system, can yield various N-alkyl pyrazoles in up to 99% yield. nih.gov
Furthermore, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, particularly using tBuBrettPhos as a ligand, has proven effective for creating N-arylpyrazoles in high yields. ku.edu The use of 3-trimethylsilylpyrazole in these reactions is particularly advantageous as it allows for subsequent regioselective halogenation at various positions on the pyrazole ring. ku.edu Ligand-controlled regioselective C-H alkenylation of pyrazoles has also been achieved using palladium catalysts, allowing for C4-, C5-, and di-alkenylations. rsc.org For example, an electrophilic palladium catalyst generated from trifluoroacetic acid (TFA) and 4,5-diazafluoren-9-one (B35911) (DAF) leads to C4-alkenylation. rsc.org
A noteworthy development is the synergistic organoboron/palladium catalysis for the regioselective N-allylation of azoles with allylic alcohols. nih.gov An organoboron co-catalyst activates the pyrazole for selective N-functionalization and accelerates the formation of a π-allylpalladium complex. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Pyrazole Synthesis and Functionalization
| Reaction Type | Catalyst/Ligand | Reactants | Product Type | Yield (%) | Reference |
| N-Allylic Alkylation | Pd(PPh₃)₄ / 5,5′-dimethyl-2,2′-bipyridine | Pyrazole, Vinylcyclopropane | N-Alkyl Pyrazole | ≤99 | nih.gov |
| C-N Coupling | Pd(OAc)₂ / tBuBrettPhos | Pyrazole, Aryl Triflate | N-Aryl Pyrazole | High | ku.edu |
| C-H Alkenylation (C4) | Pd(OAc)₂ / DAF | Pyrazole, Alkene | C4-Alkenyl Pyrazole | - | rsc.org |
| N-Allylation | Pd(dba)₂ / Organoboron | Pyrazole, Allylic Alcohol | N-Allyl Pyrazole | - | nih.gov |
Copper-Promoted Oxidative Cyclizations
Copper-catalyzed reactions represent a cost-effective and environmentally benign approach to pyrazole synthesis. Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, using Cu₂O as a promoter and air as the oxidant, yields substituted pyrazoles with high atom economy and regioselectivity. nih.gov Another method involves a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds through a hydrazonyl radical intermediate and results in a broad range of pyrazole derivatives. mdpi.com
A practical relay oxidation strategy catalyzed by copper allows for the formation of 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes. nih.gov This process involves copper-promoted N–O bond cleavage and subsequent C–C, C–N, and N–N bond formations. nih.gov Furthermore, copper-diamine complexes have been successfully used to catalyze the N-arylation of various nitrogen heterocycles, including pyrazoles, with both aryl iodides and bromides, tolerating a wide range of functional groups. organic-chemistry.org
Ruthenium and Iron-Catalyzed Transformations
Ruthenium and iron catalysts offer sustainable alternatives for pyrazole synthesis. Ruthenium-catalyzed transformations, such as the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines, can selectively produce pyrazoles and 2-pyrazolines with water and hydrogen gas as the only byproducts. The catalytic system often involves Ru₃(CO)₁₂ and a specialized NHC-phosphine-phosphine ligand. Additionally, ruthenium diacetate complexes can catalyze the oxidative alkenylation of C–H bonds in N-aryl pyrazoles in the presence of a copper co-catalyst, demonstrating a green approach to alkenyl N-arylpyrazoles. mdpi.comd-nb.info
Iron-catalyzed methods provide an economical and environmentally friendly route to pyrazoles. One such strategy involves the tandem C–C and C–N coupling of biomass-derived alcohols with aryl hydrazines and secondary alcohols or alkynes, using a well-defined Fe(II)-pincer complex. nih.gov This approach avoids the need for pre-functionalized starting materials and noble metal catalysts. nih.gov Another iron-catalyzed method achieves the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org
Silver-Mediated Approaches
Silver-mediated reactions provide mild and efficient pathways to pyrazole derivatives. A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes is a notable example, offering a broad substrate scope and excellent functional group tolerance under mild conditions. researchgate.net Silver catalysts have also been employed in the synthesis of trifluoromethylated pyrazoles from trifluoromethylated ynones and hydrazines. longdom.org
N-Alkylation and N-Substitution Strategies for Introducing Unsaturated Aliphatic Chains
Direct functionalization of the pyrazole N-H bond is a common strategy for introducing substituents, including unsaturated aliphatic chains like the butenyl group.
Methods for Introducing Alkenyl Substituents at the N1-Position
The introduction of alkenyl groups at the N1-position of the pyrazole ring can be achieved through various methods. Direct N-alkenylation of azoles with alkynes and an iodine(III) electrophile has been reported as a stereoselective method. researchgate.net The regioselectivity of N-alkylation of unsymmetrical pyrazoles is a significant challenge, often resulting in a mixture of N1 and N2 isomers. The outcome is influenced by the steric and electronic properties of both the pyrazole and the alkylating agent. nih.gov
Phase-transfer catalysis (PTC) offers a convenient and mild method for the N-alkylation of pyrazoles with alkyl halides, often without the need for a solvent. thieme-connect.debeilstein-journals.org For example, reacting pyrazole with propargyl bromide in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can yield the N-alkynylated product. thieme-connect.de This method can be adapted for alkenyl halides like crotyl bromide to introduce a butenyl group.
Enzyme-catalyzed N-alkylation has emerged as a highly regioselective method. nih.govmdpi.com An engineered enzyme cascade can achieve the alkylation of pyrazoles with simple haloalkanes with unprecedented regioselectivity (>99%). nih.govmdpi.com
Table 2: Comparison of N-Alkenylation Methods for Pyrazoles
| Method | Reagents | Conditions | Selectivity | Reference |
| Iodine(III)-mediated | Alkyne, Iodine(III) electrophile | Room Temperature | Stereoselective | researchgate.net |
| Phase-Transfer Catalysis | Alkenyl Halide, Base, PTC | Mild, often solvent-free | Mixture of regioisomers | thieme-connect.debeilstein-journals.org |
| Enzyme Catalysis | Haloalkane, Engineered Enzymes | Mild, aqueous | Highly regioselective (>99%) | nih.govmdpi.com |
| Acid-Catalyzed | Trichloroacetimidates, Brønsted acid | Mild | Sterically controlled | organic-chemistry.org |
| Michael Addition | Conjugated Carbonyl Alkynes, Ag₂CO₃ | Controlled | Regio- and stereoselective | longdom.org |
Specific Synthesis of Butenyl-Substituted Pyrazole Systems
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be inferred from established N-alkylation protocols. The synthesis would typically involve the reaction of pyrazole with a but-2-en-1-yl halide, such as crotyl bromide (1-bromo-2-butene), under basic conditions.
A common procedure would utilize a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The base deprotonates the pyrazole, forming the pyrazolide anion, which then acts as a nucleophile, attacking the crotyl bromide in an Sₙ2 reaction to form a mixture of this compound and this compound. The regioselectivity of this reaction is a critical consideration, with the N1 isomer generally being the major product, although the ratio can be influenced by steric hindrance on the pyrazole ring and the reaction conditions. nih.gov
Phase-transfer catalysis, as mentioned previously, provides an alternative, often more convenient, method. The reaction of pyrazole with crotyl bromide in a biphasic system with a base and a phase-transfer catalyst like tetrabutylammonium bromide would be expected to yield the desired butenylated pyrazoles. thieme-connect.debeilstein-journals.org The existence of related compounds such as 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide confirms the feasibility of introducing the but-2-en-1-yl group onto the pyrazole nitrogen. d-nb.info
Multicomponent Reactions for Efficient Pyrazole Core Construction
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles from simple starting materials in a single step. acs.org These reactions are characterized by their operational simplicity and the ability to generate diverse molecular scaffolds by varying the constituent components. acs.org The development of MCRs for pyrazole synthesis has significantly advanced the field, offering advantages over traditional multi-step methods. beilstein-journals.org
Three-component reactions are a common strategy for constructing the pyrazole ring. A notable example involves the condensation of 1,3-dicarbonyl compounds, hydrazines, and a third component, which can vary to introduce different substituents onto the pyrazole core. For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosylhydrazones can yield polyfunctional pyrazoles. organic-chemistry.org This process often proceeds through a tandem Knoevenagel condensation followed by a 1,3-dipolar cycloaddition and subsequent aromatization. organic-chemistry.org Another approach utilizes the reaction of enaminones, hydrazine, and aryl halides, catalyzed by copper, to produce 1,3-substituted pyrazoles. beilstein-journals.org Rhodium catalysis has also been employed in the three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes to construct N-naphthyl pyrazoles. rsc.org The synthesis of pyrazole-linked thiazoles has been achieved through a three-component reaction of aryl glyoxals, aryl thioamides, and pyrazolones. acs.org
Four-component reactions offer an even higher degree of molecular complexity in a single operation. A prevalent four-component synthesis for pyranopyrazoles involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. nih.govacs.orgsemanticscholar.org This reaction can be performed under environmentally friendly conditions, for example, using magnetized water as a solvent or under solvent-free conditions with a reusable catalyst. nih.govresearchgate.net Variations of this four-component synthesis have been developed using different catalysts and reaction conditions to optimize yields and accommodate a wide range of substrates. researchgate.net
The following table summarizes various multicomponent strategies for the synthesis of pyrazole derivatives, highlighting the diversity of reactants and the resulting pyrazole structures.
| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |
| Three | Aromatic Aldehydes, Tosylhydrazine, Terminal Alkynes | Not specified | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |
| Three | Aldehydes, 1,3-Dicarbonyls, Diazo Compounds/Tosylhydrazones | Transition metal-free, O₂ | Polyfunctional pyrazoles | organic-chemistry.org |
| Three | Enaminones, Hydrazine, Aryl Halides | Copper | 1,3-Substituted pyrazoles | beilstein-journals.org |
| Three | Enaminones, Aryl Hydrazine Hydrochlorides, Internal Alkynes | Rh(III) | N-Naphthyl pyrazoles | rsc.org |
| Three | Aryl Glyoxals, Aryl Thioamides, Pyrazolones | HFIP (solvent) | Pyrazole-linked thiazoles | acs.org |
| Four | Aldehydes, Ethyl Acetoacetate, Malononitrile, Hydrazine Hydrate | Nano-eggshell/Ti(IV), solvent-free | Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Four | Aromatic Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Not specified | 6-Amino-2H,4H-pyrano[2,3-c]pyrazol-5-carbonitriles | acs.org |
| Four | Aryl Aldehydes, Ethyl Acetoacetate, Malononitrile, Hydrazine Hydrate | Sodium Benzoate, aqueous | Pyrano[2,3-c]pyrazole derivatives | semanticscholar.org |
These multicomponent strategies underscore the versatility and efficiency of this approach for generating a wide array of pyrazole-based compounds, which are valuable in various fields of chemical research. beilstein-journals.org
Reaction Mechanisms and Mechanistic Insights in Pyrazole Derivative Synthesis
Mechanistic Pathways of Cyclocondensation Reactions in Pyrazole (B372694) Formation
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound or its synthetic equivalent. The general mechanism, often referred to as the Knorr pyrazole synthesis, proceeds through a series of nucleophilic attack and dehydration steps.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine.
Recent advancements have focused on expanding the scope of this reaction through the in-situ generation of 1,3-dielectrophiles and the use of multicomponent reaction strategies. nih.gov For instance, SmCl₃-catalyzed acylation of β-ketoesters can generate 1,3-diketones in situ, which then cyclize with hydrazine to form 3,4,5-substituted pyrazoles. nih.gov Another approach involves the Knoevenagel condensation of salicylaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one to produce 1,3-dicarbonyl intermediates that subsequently react with hydrazines in a one-pot process. nih.gov
The cyclocondensation of α,β-unsaturated ketones containing a leaving group with hydrazine derivatives also leads to pyrazole formation. In this case, the reaction proceeds through a Michael addition, followed by intramolecular cyclization and elimination of the leaving group to afford the aromatic pyrazole. mdpi.com
| Reactants | Catalyst/Conditions | Key Mechanistic Steps | Product Type |
| 1,3-Diketone + Hydrazine | Acid or Base catalysis | Nucleophilic attack, cyclization, dehydration | Substituted Pyrazole |
| β-Ketoester + Hydrazine | SmCl₃ | In situ diketone formation, cyclization | 3,4,5-substituted Pyrazole |
| α,β-Unsaturated Ketone with Leaving Group + Hydrazine | Base catalysis | Michael addition, cyclization, elimination | Substituted Pyrazole |
| Hydrazones + α,β-Unsaturated Carbonyls | Microwave, solvent-free | Cycloaddition | 3,5-disubstituted-1H-pyrazoles |
Detailed Elucidation of 1,3-Dipolar Cycloaddition Mechanisms
The 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of pyrazoles and their partially saturated analogs, pyrazolines. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds and nitrile imines, while the dipolarophiles are typically alkynes or alkenes.
The reaction of a diazoalkane with an alkyne is a classic example of a 1,3-dipolar cycloaddition that leads directly to the formation of a pyrazole ring. The mechanism is generally considered to be a concerted, pericyclic process, although stepwise mechanisms involving zwitterionic intermediates can also occur, depending on the nature of the reactants and the reaction conditions. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.
Nitrile imines, which can be generated in situ from the dehydrohalogenation of hydrazonoyl halides, are another important class of 1,3-dipoles for pyrazole synthesis. rsc.org They readily react with alkynes to afford a wide range of substituted pyrazoles. The regioselectivity of this reaction is also a key consideration and has been the subject of mechanistic studies.
Recent developments in this area include the use of aqueous micellar catalysis to promote the 1,3-dipolar cycloaddition of ethyl diazoacetate with alkynes, offering an environmentally benign approach to pyrazole synthesis. researchgate.net The pH of the reaction medium was found to be a critical factor in controlling the regioselectivity of the cycloaddition. researchgate.net
| 1,3-Dipole | Dipolarophile | Conditions | Key Mechanistic Features |
| Diazoalkane | Alkyne | Thermal or photochemical | Concerted [3+2] cycloaddition |
| Nitrile Imine | Alkyne | Base-mediated in situ generation | Control of regioselectivity |
| Ethyl Diazoacetate | Alkyne | Aqueous micellar catalysis (TPGS-750-M) | pH-dependent regioselectivity |
Investigation of Metal-Catalyzed Reaction Mechanisms, including Ligand-to-Ligand Hydrogen Transfer
Metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, enabling novel bond formations and providing access to complex pyrazole derivatives that are difficult to prepare using traditional methods. A variety of transition metals, including ruthenium, copper, palladium, and silver, have been employed to catalyze different types of pyrazole-forming reactions.
One notable example is the ruthenium-catalyzed hydrogen transfer reaction for the synthesis of 4-alkyl pyrazoles from 1,3-diols and hydrazines. organic-chemistry.org This method circumvents the need for unstable 1,3-dicarbonyl compounds by utilizing 1,3-diols as their synthetic equivalents. The proposed mechanism involves the metal-catalyzed dehydrogenation of the 1,3-diol to form a 1,3-dicarbonyl intermediate in situ, which then undergoes a classical cyclocondensation with the hydrazine. organic-chemistry.org
Copper-catalyzed multicomponent reactions have also been developed for pyrazole synthesis. For instance, the coupling of arylboronic acids with Boc-protected diimide under copper catalysis can generate a hydrazine precursor in situ, which then reacts with a 1,3-dicarbonyl compound to form the pyrazole. beilstein-journals.org Mechanistic studies of a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles suggest an initial cyclization of the hydrazine with an enaminone, followed by a Ullmann coupling with an aryl halide. beilstein-journals.org
The concept of ligand-to-ligand hydrogen transfer is particularly relevant in the context of bifunctional catalysis with protic pyrazole complexes. nih.gov In these systems, the pyrazole ligand itself can participate in the reaction mechanism by acting as a proton shuttle, facilitating bond-breaking and bond-forming steps. For example, in the transfer hydrogenation of ketones catalyzed by a protic, pincer-type pyrazole ruthenium complex, theoretical calculations suggest an outer-sphere hydrogen transfer from a hydrido-pyrazole intermediate to the carbonyl substrate. nih.gov
| Catalyst System | Reactants | Key Mechanistic Steps | Product Type |
| RuH₂(PPh₃)₃CO / Xantphos / AcOH | 1,3-Diol + Hydrazine | Dehydrogenation, in situ dicarbonyl formation, cyclocondensation | 4-Alkyl Pyrazole |
| Copper(I) Iodide | Arylboronic acid + Boc-diimide + 1,3-Dicarbonyl | In situ hydrazine formation, cyclocondensation | N-Functionalized Pyrazole |
| Silver(I) Triflate | Trifluoromethylated Ynone + Hydrazine | Rapid heterocyclization | 3-CF₃-Pyrazole mdpi.com |
| Palladium(II) Acetate | Pyrazole + Aryl Iodide | C-H activation, arylation, annulation | Complex Fused Pyrazoles acs.org |
Role of Radical Intermediates in Pyrazole Annulation Processes
While many pyrazole syntheses proceed through ionic or pericyclic mechanisms, the involvement of radical intermediates in pyrazole formation has also been reported, opening up new avenues for pyrazole synthesis.
A mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been developed for the synthesis of a broad range of pyrazole derivatives. organic-chemistry.org The proposed mechanism for this reaction is initiated by the formation of a hydrazonyl radical. This radical intermediate then undergoes an intramolecular cyclization onto the carbon-carbon double bond, followed by a concomitant C=C bond cleavage to afford the pyrazole product.
Another example involves a cascade process for the synthesis of complex cyclic structures, which includes an alkyl radical addition to an alkene followed by three radical annulations. acs.org This highlights the potential of radical-mediated pathways to construct intricate molecular architectures containing a pyrazole ring. Mechanistic investigations have suggested that deprotonated ketimines can act as super electron donors, engaging in intermolecular single-electron transfer (SET) with alkyl thianthrenium salts to generate key radical intermediates. acs.org
| Reaction Type | Key Radical Intermediate | Initiation Step | Subsequent Steps |
| Cu-catalyzed aerobic oxidative cyclization | Hydrazonyl radical | Oxidation of β,γ-unsaturated hydrazone | Intramolecular cyclization, C=C bond cleavage |
| Cascade radical annulation | Alkyl radical | Single-electron transfer (SET) from deprotonated ketimine | Addition to alkene, multiple radical annulations |
Computational Approaches to Mechanistic Elucidation and Transition State Analysis
Computational chemistry has become an indispensable tool for gaining deep insights into the mechanisms of pyrazole synthesis. eurasianjournals.com Quantum mechanical calculations, such as density functional theory (DFT), allow for the detailed investigation of reaction pathways, the characterization of transition states, and the determination of reaction energetics.
For example, computational studies have been used to investigate the mechanism of a multicomponent catalytic reaction for pyrazole synthesis involving titanium imido complexes. nih.gov These calculations indicated that the formation of a key diazatitanacyclohexadiene intermediate is thermodynamically favorable, but the subsequent N-N reductive elimination has a very high energy barrier, suggesting an alternative mechanistic pathway. nih.gov
In the context of cyclocondensation reactions, thermodynamic parameters of possible reaction paths between phenylhydrazine (B124118) and ethyl cyanoacetate (B8463686) have been calculated using the SMD-M06-2X/MG3S method. researchgate.net These calculations helped to elucidate the most favorable reaction pathway under different conditions (neutral vs. anionic).
Computational studies have also been employed to understand the electronic properties and binding interactions of synthesized pyrazole derivatives with biological targets, providing valuable information for the rational design of new therapeutic agents. nih.gov Molecular docking simulations, for instance, can predict the binding modes of pyrazole-containing molecules in the active sites of enzymes, helping to explain their biological activity. nih.gov
| Computational Method | Application in Pyrazole Synthesis | Insights Gained |
| Density Functional Theory (DFT) | Investigation of multicomponent catalytic reactions | Identification of stable intermediates and high-energy barriers |
| SMD-M06-2X/MG3S | Elucidation of cyclocondensation pathways | Determination of thermodynamically favorable reaction pathways |
| Molecular Docking | Prediction of binding interactions with biological targets | Understanding structure-activity relationships |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in pyrazole crystals | Identification of key intermolecular contacts |
Advanced Spectroscopic and Analytical Characterization Techniques for 1 but 2 En 1 Yl 1h Pyrazole Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic arrangement within 1-(But-2-en-1-yl)-1H-pyrazole.
Proton (¹H) NMR Analysis for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) provide information about the connectivity to neighboring protons.
The pyrazole (B372694) ring protons (H-3, H-4, and H-5) would appear in the aromatic region, typically between 6.0 and 8.0 ppm. Specifically, the proton at the C-4 position is expected to be a triplet due to coupling with the two adjacent pyrazole protons. The protons at C-3 and C-5 would likely appear as doublets.
The butenyl side chain would exhibit characteristic signals in the aliphatic and vinylic regions. The methylene (B1212753) protons (CH₂) attached to the pyrazole nitrogen would be deshielded and are expected to resonate as a doublet. The vinylic protons (CH=CH) would appear further downfield, showing complex splitting patterns due to both geminal and vicinal coupling. The terminal methyl group (CH₃) would likely be a doublet, coupling with the adjacent vinylic proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (pyrazole) | ~7.5 | d | ~2.0 |
| H-4 (pyrazole) | ~6.2 | t | ~2.2 |
| H-5 (pyrazole) | ~7.8 | d | ~2.5 |
| N-CH₂ | ~4.8 | d | ~6.0 |
| =CH- (adjacent to CH₂) | ~5.6 | m | - |
| =CH- (adjacent to CH₃) | ~5.7 | m | - |
Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the pyrazole ring carbons are expected in the aromatic region (typically 100-140 ppm). The butenyl side chain carbons would appear in the aliphatic and vinylic regions. The methylene carbon attached to the nitrogen would be in the range of 45-55 ppm, while the vinylic carbons would resonate between 120 and 135 ppm. The methyl carbon would be the most upfield signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (pyrazole) | ~139 |
| C-4 (pyrazole) | ~105 |
| C-5 (pyrazole) | ~128 |
| N-CH₂ | ~50 |
| =CH- (adjacent to CH₂) | ~125 |
| =CH- (adjacent to CH₃) | ~130 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5 of the pyrazole ring. For the side chain, correlations would be seen between the N-CH₂ protons and the adjacent vinylic proton, as well as between the two vinylic protons and between the terminal methyl protons and its adjacent vinylic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal based on the known proton assignments. For example, the proton signal at ~7.5 ppm would correlate with the carbon signal at ~139 ppm, confirming the C-3/H-3 pair.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection of the butenyl side chain to the pyrazole ring. A key correlation would be expected between the N-CH₂ protons and the C-5 and C-3 carbons of the pyrazole ring, confirming the N1-substitution.
Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring. The two nitrogen atoms in this compound are in different chemical environments and would therefore have distinct chemical shifts. These shifts are sensitive to substitution and solvent effects.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. For this compound, with a molecular formula of C₇H₁₀N₂, the calculated exact mass is 122.0844 g/mol . An HRMS experiment would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the molecule.
The fragmentation pattern in the mass spectrum would also provide structural clues. Common fragmentation pathways for N-alkylpyrazoles involve cleavage of the N-alkyl bond. Therefore, a significant fragment ion corresponding to the loss of the butenyl group (C₄H₇, mass 55.0548) would be expected, resulting in a pyrazole cation (C₃H₃N₂, mass 67.0296). Another likely fragmentation would be the loss of a methyl radical from the butenyl chain.
Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for real-time monitoring of chemical reactions, offering insights into the formation of products, the consumption of reactants, and the emergence of any intermediates or byproducts. In the synthesis of this compound, typically achieved through the N-alkylation of pyrazole with a but-2-en-1-yl halide, LC-MS is instrumental for tracking the reaction's progress.
By periodically injecting aliquots of the reaction mixture into the LC-MS system, a chromatogram is generated, separating the components based on their affinity for the stationary phase. The retention time (t_R) is a characteristic property of a compound under specific chromatographic conditions. For this compound, a hypothetical retention time can be established, which would be distinct from the starting materials, pyrazole and the alkylating agent.
Following separation by liquid chromatography, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for generating ions of the analyte. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing crucial information for molecular weight determination and structural elucidation. The expected molecular ion peak [M+H]⁺ for this compound (C₇H₁₀N₂) would be observed at an m/z corresponding to its molecular weight plus the mass of a proton.
Table 1: Hypothetical LC-MS Data for Reaction Monitoring of this compound Synthesis
| Compound Name | Expected Retention Time (t_R) (min) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Pyrazole | 1.5 | 69.045 | 42.034, 41.039 |
| This compound | 5.2 | 123.097 | 81.071, 68.050, 55.055 |
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For this compound, characteristic fragments would likely arise from the cleavage of the butenyl side chain. For instance, the loss of the butenyl group (C₄H₇) would result in a fragment ion corresponding to the protonated pyrazole ring.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are pivotal techniques for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the vibrational modes of the chemical bonds.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The pyrazole ring, being aromatic-like, will have C-H stretching vibrations typically appearing above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1600-1400 cm⁻¹ region. mdpi.com
The butenyl substituent introduces additional characteristic peaks. The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups will be observed in the 2980-2850 cm⁻¹ range. A key feature for confirming the but-2-enyl group would be the C=C stretching vibration of the alkene, which typically appears around 1650-1680 cm⁻¹. The C-H out-of-plane bending vibrations of the alkene protons can also provide information about the stereochemistry (cis/trans) of the double bond.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyrazole Ring C-H | Stretching | 3150 - 3000 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2980 - 2850 |
| Alkene C=C | Stretching | 1680 - 1650 |
| Pyrazole Ring C=N, C=C | Stretching | 1600 - 1400 |
| Alkene C-H | Bending (out-of-plane) | 1000 - 650 |
X-ray Crystallography for Definitive Solid-State Structural Analysis
While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique is the gold standard for definitive structural analysis, providing precise measurements of bond lengths, bond angles, and torsional angles.
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the complete elucidation of its solid-state conformation. The resulting crystal structure would confirm the planarity of the pyrazole ring and reveal the precise geometry of the but-2-en-1-yl substituent, including the conformation around the C-N bond connecting it to the pyrazole ring.
Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces or potential weak C-H···N hydrogen bonds, that govern the supramolecular assembly in the solid state. While no specific crystallographic data for this compound is currently available in the public domain, studies on related pyrazole derivatives have shown they often form hydrogen-bonded motifs like dimers, trimers, or catemers in the solid state when an N-H proton is available. nih.gov For N-substituted pyrazoles like the title compound, the packing is primarily dictated by weaker intermolecular forces.
Table 3: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z (molecules per unit cell) | 4 |
This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Chemical Transformations and Derivatization Strategies of the 1 but 2 En 1 Yl 1h Pyrazole Scaffold
Functionalization Reactions of the Pyrazole (B372694) Heterocyclic Ring
The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. Its aromatic character allows it to undergo several types of functionalization reactions, primarily electrophilic substitution and modern C-H activation strategies.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In pyrazoles, the reaction proceeds through the attack of an electrophile by the π-electron system of the ring, forming a cationic intermediate, followed by deprotonation to restore aromaticity. chemistrytalk.org The regioselectivity of this substitution is governed by the electronic properties of the pyrazole ring. The N1-substituent and the pyridine-like N2 atom influence the electron density at the C3, C4, and C5 positions. Generally, pyrazoles are π-excessive heterocycles that react readily with electrophiles, with substitution occurring preferentially at the C4 position, which is the most nucleophilic center. chim.it The N1-butenyl group acts as a weak electron-donating group, further activating the ring towards electrophilic attack compared to an unsubstituted pyrazole.
Common electrophilic aromatic substitution reactions applicable to the 1-(but-2-en-1-yl)-1H-pyrazole scaffold include:
Nitration: The introduction of a nitro group (-NO2), typically at the C4 position, is achieved using nitrating agents like nitric acid in the presence of sulfuric acid. wikipedia.orgsmolecule.com The resulting 1-(but-2-en-1-yl)-4-nitro-1H-pyrazole is a valuable intermediate for further transformations. vulcanchem.com
Halogenation: Bromination or chlorination of the pyrazole ring can be accomplished using reagents like bromine (Br₂) or N-chlorosuccinimide (NCS). semanticscholar.org The reaction yields the corresponding 4-halo-1-(but-2-en-1-yl)-1H-pyrazole, which serves as a key building block for cross-coupling reactions.
Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the pyrazole ring, typically at the C4 position. wikipedia.org
| Reaction | Typical Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(But-2-en-1-yl)-4-nitro-1H-pyrazole | wikipedia.orgsmolecule.com |
| Bromination | Br₂, acetic acid | 4-Bromo-1-(but-2-en-1-yl)-1H-pyrazole | |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1-(but-2-en-1-yl)-1H-pyrazole | semanticscholar.org |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | wikipedia.org |
C-H Activation and Selective Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the direct functionalization of heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials. researchgate.net For the this compound system, these methods offer precise control over regioselectivity, enabling the introduction of various substituents at positions that are not easily accessible through classical electrophilic substitution.
The Lewis basic N2 atom of the pyrazole ring can act as an effective directing group, facilitating C-H activation at the adjacent C5 position through the formation of a stable metallacyclic intermediate. researchgate.net
Key C-H functionalization strategies include:
Palladium-Catalyzed Arylation and Alkenylation: Using a palladium catalyst, such as Pd(OAc)₂, it is possible to directly couple aryl or vinyl halides with the C5-H bond of the pyrazole ring. thieme-connect.comacs.org This reaction provides a direct route to 5-aryl or 5-alkenyl pyrazole derivatives. Sequential C-H alkenylation and subsequent cyclization can also lead to fused bicyclic pyrazoles. acs.org
Rhodium-Catalyzed Annulation: Rhodium(III) catalysts can mediate the annulation of C-alkenyl pyrazoles with alkynes or other coupling partners. nih.govnih.gov This process involves the activation of a C(sp²)-H bond on the butenyl group, followed by cyclization to form fused heterocyclic systems like pyrazolopyridines. nih.gov
Copper-Catalyzed Sulfenylation: In the presence of a copper catalyst like CuCl₂, direct sulfenylation at the C4-H bond of pyrazoles can be achieved using disulfides as the sulfur source. researchgate.net
| Reaction Type | Catalyst System | Functionalized Position | Introduced Group | Reference |
|---|---|---|---|---|
| Direct Arylation | Pd(OAc)₂, KOAc | C4 | Aryl | thieme-connect.com |
| Oxidative Alkenylation | Pd(OAc)₂, Pyridine (B92270) | C5 | Alkenyl (e.g., acrylate, styrene) | acs.org |
| Annulation with Alkynes | [Cp*RhCl₂]₂, AgSbF₆ | Alkenyl C-H | Forms fused Pyrazolopyridine | nih.gov |
| sp³ C-H Arylation | Pd(OAc)₂, Ag₂O | Butenyl C-H | Aryl | nih.gov |
Reactivity and Synthetic Transformations of the But-2-en-1-yl Moiety
The but-2-en-1-yl (or crotyl) group offers a second site for reactivity, distinct from the pyrazole ring. Its carbon-carbon double bond and allylic position are susceptible to a variety of transformations.
Addition Reactions Across the Carbon-Carbon Double Bond
The π-bond of the butenyl group is electron-rich and readily undergoes electrophilic addition reactions. In these reactions, the double bond is broken, and two new sigma bonds are formed.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihaloalkane derivative. This reaction typically proceeds through a cyclic halonium ion intermediate.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon, leading to a carbocation intermediate. nih.gov
Hydration: In the presence of an acid catalyst and water, the double bond can be hydrated to form an alcohol. This reaction also proceeds via a carbocation intermediate and follows Markovnikov's rule.
| Reaction | Reagent | Product Description | Reference |
|---|---|---|---|
| Halogenation | Br₂ in CCl₄ | 2,3-Dibromo-1-(1H-pyrazol-1-yl)butane | nih.gov |
| Hydrohalogenation | HBr | 2-Bromo-1-(1H-pyrazol-1-yl)butane | nih.gov |
| Hydration | H₂O, H₂SO₄ (cat.) | 1-(1H-pyrazol-1-yl)butan-2-ol | |
| Hydroamination | Pd(0)/Ligand, Azole | Enantioselective addition of N-H across the conjugated diene system | nih.gov |
Allylic Functionalization and Derivatization Strategies
The allylic position (the C1 carbon of the butenyl group) is activated by the adjacent double bond, making its C-H bonds susceptible to radical or organometallic reactions.
Allylic Oxidation (Kharasch-Sosnovsky Reaction): This reaction allows for the introduction of an oxygen-containing functional group at the allylic position. wikipedia.org Using a copper catalyst (Cu(I) or Cu(II)) and a peroxide, such as tert-butyl peroxybenzoate, the allylic C-H bond can be oxidized to form an allylic ester. mdpi.comsemanticscholar.orgscripps.edu This method is valuable for creating allylic benzoates while leaving the double bond intact. mdpi.com
Palladium-Catalyzed Allylic Amidation: Direct intermolecular allylic amidation can be achieved via C-H activation of the terminal olefin using a palladium catalyst. researchgate.netacs.org This allows for the formation of a C-N bond at the allylic position, providing access to complex amines.
Palladium-Catalyzed Allylic Oxidation: Palladium(II) catalysts with bis-sulfoxide ligands can facilitate intramolecular allylic C-H acetoxylation, which is particularly useful for N-allyl protected substrates. nih.gov
| Reaction Name/Type | Catalyst/Reagent | Transformation | Reference |
|---|---|---|---|
| Kharasch-Sosnovsky Reaction | Cu(I) or Cu(II), Peroxy ester | Allylic C-H oxidation to form an allylic ester | wikipedia.orgmdpi.com |
| Allylic Amidation | PdCl₂ | Allylic C-H amidation with N-heterocycles | acs.org |
| Allylic Acetoxylation | Pd(II)/bis-sulfoxide | Intramolecular allylic C-H acetoxylation | nih.gov |
Ring Annulation and Formation of Fused Heterocyclic Systems
The dual reactivity of the this compound scaffold allows for intramolecular reactions that lead to the formation of new rings, a process known as annulation. These strategies are powerful for constructing complex, polycyclic heterocyclic systems, which are prevalent in many biologically active molecules. semanticscholar.orgmdpi.com
Intramolecular Cycloaddition: The butenyl group can act as a dienophile or dipolarophile in intramolecular cycloaddition reactions. For instance, if a suitable dipole (like a nitrile oxide) is generated on the pyrazole ring, it can undergo an intramolecular [3+2] cycloaddition with the alkene of the butenyl chain to form a fused, polycyclic system. researchgate.net
Ring-Closing Metathesis (RCM): If a second alkenyl group is introduced onto the pyrazole ring (e.g., at the C5 position), ring-closing metathesis using a Grubbs catalyst can be employed to form a new fused ring between the two side chains. This strategy has been used to synthesize dihydrooxepino[3,2-c]pyrazoles from 5-allyl-4-allyloxy-1H-pyrazoles. mdpi.com
Palladium-Catalyzed Intramolecular Annulation: Tandem reactions involving alkylation followed by a direct, intramolecular C-H arylation of the pyrazole nucleus can produce polycyclic annulated compounds. scholaris.ca Similarly, Rh(III)-catalyzed C-H functionalization of C-alkenyl azoles with coupling partners like alkynes can lead to fused researchgate.netnih.gov-bicyclic heterocycles such as pyrazolopyridines. nih.gov Cascade reactions involving radical annulation are also known to produce fully substituted pyrazoles. acs.org
| Strategy | Key Reagents/Catalyst | Fused System Formed | Reference |
|---|---|---|---|
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Oxime precursor, chlorinating agent | Pyrazolo-fused oxazole (B20620) systems | researchgate.net |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Dihydrooxepino[3,2-c]pyrazoles | mdpi.com |
| Rh(III)-Catalyzed C-H Annulation | [Cp*RhCl₂]₂, Alkyne | Pyrazolopyridines | nih.gov |
| Tandem Alkylation/Direct Arylation | Palladium catalyst, Norbornene | Polycyclic annulated pyrazoles | scholaris.ca |
| Radical Annulation | Rongalite, Diazonium salt | Fully substituted pyrazoles | acs.org |
Synthesis of Hybrid Molecules Incorporating the this compound Unit
The construction of hybrid molecules, which covalently link two or more distinct pharmacophoric units, is a prominent strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy or multi-target activity. The this compound scaffold serves as a versatile building block for such endeavors. Its utility is significantly enhanced when functionalized with reactive handles suitable for derivatization. A key intermediate, 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide , provides two such functional groups—an amino group at the C4 position and a carboxamide group at the C3 position—that are amenable to a variety of chemical transformations for the synthesis of diverse hybrid molecules.
The strategic derivatization of this scaffold allows for its conjugation with other heterocyclic systems or functional moieties, leading to novel molecular architectures. Common strategies for creating these hybrid structures from the 4-amino group include amide bond formation, the synthesis of urea (B33335) and thiourea (B124793) analogs, and the formation of Schiff bases.
Amide Bond-Based Hybrids
The primary amine at the C4 position of the pyrazole ring is a nucleophilic site that can readily react with carboxylic acids or their activated derivatives (such as acyl chlorides or acid anhydrides) to form a stable amide linkage. This approach is one of the most robust and widely used methods for creating hybrid molecules. By selecting a carboxylic acid that is itself a bioactive molecule or contains another heterocyclic moiety, a diverse library of pyrazole-amide hybrids can be generated. For instance, coupling with moieties like benzimidazole, thiophene, or pyridine can introduce new potential biological activities. mdpi.comresearchgate.netnih.gov
The general reaction involves the condensation of the 4-amino group with a suitable carboxylic acid, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to promote the formation of the amide bond.
Table 1: Proposed Synthesis of this compound-Amide Hybrids
| Starting Material | Reactant (Carboxylic Acid Derivative) | Reagents/Conditions | Resulting Hybrid Molecule |
|---|---|---|---|
| 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide | 1H-Benzimidazole-2-carboxylic acid | EDC, HOBt, DMF, rt | N-(1-(But-2-en-1-yl)-3-carbamoyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-2-carboxamide |
| 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide | Thiophene-2-carbonyl chloride | Pyridine, DCM, 0 °C to rt | N-(1-(But-2-en-1-yl)-3-carbamoyl-1H-pyrazol-4-yl)thiophene-2-carboxamide |
| 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide | Isonicotinic acid | HATU, DIPEA, DMF, rt | N-(1-(But-2-en-1-yl)-3-carbamoyl-1H-pyrazol-4-yl)isonicotinamide |
This table presents proposed synthetic pathways based on established chemical principles for amide bond formation.
Urea and Thiourea-Based Hybrids
Another effective strategy for derivatizing the 4-amino-pyrazole scaffold is through the formation of urea or thiourea linkages. These functional groups are known to be excellent hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets. The synthesis is typically achieved by reacting the 4-amino group with an appropriate isocyanate or isothiocyanate. researchgate.netnih.govrsc.org This reaction is generally high-yielding and proceeds under mild conditions, making it an attractive method for generating libraries of hybrid compounds for screening purposes. The resulting pyrazolyl-urea or pyrazolyl-thiourea hybrids integrate the structural features of both parent molecules. acs.orgbohrium.com
Table 2: Proposed Synthesis of this compound-Urea/Thiourea Hybrids
| Starting Material | Reactant | Reagents/Conditions | Resulting Hybrid Molecule |
|---|---|---|---|
| 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide | Phenyl isocyanate | Acetonitrile, rt | 1-(1-(But-2-en-1-yl)-3-carbamoyl-1H-pyrazol-4-yl)-3-phenylurea |
| 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide | 4-Chlorophenyl isothiocyanate | THF, reflux | 1-(1-(But-2-en-1-yl)-3-carbamoyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)thiourea |
| 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide | Ethyl isocyanate | Dichloromethane, rt | 1-(1-(But-2-en-1-yl)-3-carbamoyl-1H-pyrazol-4-yl)-3-ethylurea |
This table outlines proposed synthetic routes for creating urea and thiourea derivatives from the target scaffold.
Schiff Base-Mediated Hybrids
The formation of a Schiff base (or imine) provides a dynamic and versatile linkage for creating hybrid molecules. This is achieved through the condensation reaction between the 4-amino group of the pyrazole scaffold and an aldehyde or ketone. enpress-publisher.comtandfonline.com This reaction is typically catalyzed by a small amount of acid and involves the reversible formation of a carbon-nitrogen double bond. Schiff bases are valuable not only as final hybrid products but also as intermediates that can be subsequently reduced to form stable secondary amine linkages, further diversifying the range of accessible hybrid structures. The incorporation of various aromatic or heterocyclic aldehydes can lead to a wide array of pyrazole-imine hybrids with different steric and electronic properties. researchgate.netnih.govnih.gov
Table 3: Proposed Synthesis of this compound-Schiff Base Hybrids
| Starting Material | Reactant (Aldehyde) | Reagents/Conditions | Resulting Hybrid Molecule |
|---|---|---|---|
| 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide | Benzaldehyde | Ethanol, Acetic acid (cat.), reflux | 4-(Benzylideneamino)-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide |
| 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide | Furan-2-carbaldehyde | Methanol, rt | 4-((Furan-2-ylmethylene)amino)-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide |
| 4-Amino-1-(but-2-en-1-yl)-1H-pyrazole-3-carboxamide | 4-Pyridinecarboxaldehyde | Toluene, Dean-Stark, reflux | 1-(But-2-en-1-yl)-4-((pyridin-4-ylmethylene)amino)-1H-pyrazole-3-carboxamide |
This table illustrates hypothetical synthetic schemes for the generation of Schiff base hybrids.
Computational Chemistry and Theoretical Investigations of 1 but 2 En 1 Yl 1h Pyrazole and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d), are utilized to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. nih.govnih.gov This process minimizes the energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles.
From the optimized geometry, a range of electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In 1-(But-2-en-1-yl)-1H-pyrazole, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential. These calculations are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative examples for a pyrazole derivative and are for illustrative purposes.
| Property | Calculated Value | Unit |
| Total Energy | -385.123 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| N1-N2 Bond Length | 1.35 | Ångströms (Å) |
| N1-C5 Bond Length | 1.38 | Ångströms (Å) |
| C3-C4-C5 Angle | 105.2 | Degrees (°) |
Conformational Analysis and Exploration of Energy Landscapes
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and map the energy landscape that governs their interconversion. nih.govnih.gov The energy landscape is a multi-dimensional surface that plots the potential energy of the molecule as a function of its geometry. researchgate.net
Table 2: Example of Relative Energies for Hypothetical Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer A).
| Conformer | Dihedral Angle (N-N-C-C) | Relative Energy (kcal/mol) | Stability |
| Conformer A | 180° (anti-periplanar) | 0.00 | Most Stable |
| Conformer B | 60° (gauche) | 1.52 | Less Stable |
| Conformer C | 0° (syn-periplanar) | 4.80 | Least Stable (Transition State) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.govrsc.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. FMO analysis can identify the specific atoms or regions within this compound that are most likely to participate in chemical reactions. acs.org
Table 3: Representative FMO Properties and Reactivity Descriptors
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -0.8 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 | High kinetic stability, low reactivity |
| Electronegativity (χ) | 3.65 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |
Molecular Dynamics Simulations for Studying Structural Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of a molecule's structural dynamics, flexibility, and conformational changes in different environments (e.g., in a vacuum or in a solvent). nih.govrsc.org
For this compound, an MD simulation can reveal how the butenyl side chain moves and flexes relative to the pyrazole ring. Key metrics such as the Root Mean Square Deviation (RMSD) are used to monitor the stability of the molecule's conformation over the simulation time, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are the most flexible. rsc.org These simulations are invaluable for understanding how the molecule behaves in a realistic, dynamic environment, which static calculations cannot capture. mdpi.com
Table 4: Illustrative MD Simulation Data for this compound over 100 ns
| Molecular Region | Average RMSD (Å) | Average RMSF (Å) | Interpretation |
| Pyrazole Ring | 0.5 | 0.4 | Structurally stable and rigid |
| Butenyl Chain | 1.8 | 1.5 | Flexible and dynamic |
| Terminal Methyl Group | 2.5 | 2.1 | Highest flexibility |
Quantitative Structure-Activity Relationship (QSAR) Modeling in the Context of Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. researchgate.netbiointerfaceresearch.com For reactivity, a QSAR model would correlate calculated molecular descriptors with experimentally determined reaction rates or equilibrium constants.
A QSAR study on a series of pyrazole derivatives could predict the reactivity of this compound. researchgate.net This involves calculating a wide range of descriptors for each molecule, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that links these descriptors to the observed reactivity. biointerfaceresearch.com Such models are powerful for predicting the properties of new, unsynthesized compounds. mdpi.com
Table 5: Example of a Hypothetical QSAR Equation for Pyrazole Reactivity Note: This is a representative equation for illustrative purposes.
| QSAR Model | Equation | Statistical Parameters |
| Reactivity Model | log(k) = 0.45(LUMO) - 0.21(Volume) + 1.5*(LogP) + 2.34 | r² = 0.92, Q² = 0.85 |
Where 'k' is the reaction rate constant, 'r²' is the coefficient of determination, and 'Q²' is the cross-validated r².
Molecular Docking Studies for Theoretical Interaction Analysis with Non-Biological Targets
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor or target). nih.govresearchgate.net While commonly used in drug discovery with biological targets like proteins, the same principles can be applied to study interactions with non-biological targets such as catalysts, material surfaces, or porous structures like zeolites or metal-organic frameworks (MOFs).
Docking this compound against a non-biological target, such as the active site of a synthetic catalyst, can predict its binding mode and strength. The process involves generating multiple possible conformations (poses) of the pyrazole within the target's binding site and scoring them based on a scoring function, which estimates the binding energy. nih.gov The results can reveal key interactions, such as van der Waals forces or electrostatic interactions, that stabilize the complex, providing insights into how the molecule might interact with surfaces or within confined chemical environments.
Table 6: Hypothetical Docking Results for this compound with Non-Biological Targets
| Target | Binding Energy (kcal/mol) | Key Interaction Type |
| Zeolite Y Pore | -4.8 | Van der Waals |
| Graphene Surface | -3.5 | π-π Stacking |
| TiO₂ (110) Surface | -5.2 | Electrostatic (N atoms with Ti) |
Advanced Applications and Broader Role of Pyrazole Derivatives in Chemical Sciences
Pyrazoles as Ligands in Coordination Chemistry and Homogeneous Catalysis
Pyrazole (B372694) derivatives are exceptionally versatile ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms in their five-membered ring structure. researchgate.netresearchgate.net These nitrogen atoms can act as electron-pair donors, allowing pyrazoles to coordinate with a wide variety of metal ions to form stable complexes. researchgate.netnih.govmdpi.com The structural diversity of pyrazole ligands is vast, stemming from the ease of substitution on the pyrazole ring, which allows for the fine-tuning of their steric and electronic properties. nih.gov
Pyrazoles can coordinate to metal centers in several modes: as neutral monodentate ligands, as mono-anionic bridging ligands (pyrazolates), or as part of a larger polydentate chelating system. researchgate.netresearchgate.net This flexibility enables the construction of diverse coordination compounds, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers with varied topologies. researchgate.netresearchgate.netmdpi.com These complexes are instrumental in fields ranging from bioinorganic modeling to materials science. nih.gov
The utility of pyrazole-metal complexes extends significantly into the realm of homogeneous catalysis. nih.govmdpi.com The ability to modify the ligand's structure allows for precise control over the catalytic activity and selectivity of the metal center. Protic pyrazoles (those with an N-H group) are particularly noteworthy; upon coordination to a Lewis acidic metal, the N-H proton becomes more acidic, enabling the ligand to participate directly in catalytic cycles through proton transfer or hydrogen bonding. nih.gov Pyrazole-based catalysts have demonstrated high efficiency in a variety of organic transformations. For instance, copper complexes with pyrazole-based ligands are effective catalysts for the oxidation of catechols to o-quinones, mimicking the activity of the catecholase enzyme. researchgate.net Furthermore, manganese and ruthenium complexes incorporating pyrazole ligands have been successfully employed in transfer hydrogenation and hydrosilylation reactions. rsc.orgcore.ac.uk
| Catalytic System | Reaction Type | Substrate Example | Research Finding |
| Copper(II) with Pyrazole-based Ligands | Oxidation | Catechol | The in situ generated complexes catalyze the oxidation of catechol to o-quinone using atmospheric oxygen, with activity dependent on the ligand structure and the copper salt's counter-ion. researchgate.net |
| Manganese with Pyrazole Ligands | Transfer Hydrogenation | Alcohols | A pre-activated Mn-N₂ catalytic system shows exceptional tolerance for various functional groups and is applicable to a wide range of alcohols. rsc.org |
| Ruthenium with Pyrazolyl-phosphine Ligands | Transfer Hydrogenation | Ketones, Nitriles, Olefins | Ruthenium complexes were found to be highly efficient in the reduction of acetophenone (B1666503) and N-benzylideneaniline, as well as in the transfer hydrogenation of nitriles and olefins. core.ac.uk |
Role in Advanced Organic Synthesis as Versatile Building Blocks and Intermediates
The pyrazole nucleus is a foundational building block in modern organic synthesis. scirp.orgresearchgate.net Its prevalence in a vast number of biologically active compounds has made the synthesis of functionalized pyrazoles a primary focus for chemists. researchgate.netijrpr.com Pyrazoles serve as versatile intermediates for constructing more complex heterocyclic systems and for introducing specific functionalities into larger molecules. scirp.org
The synthesis of the pyrazole ring itself is well-established, with the Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative—being a classic and widely used method. wikipedia.orgmdpi.com Modern advancements have introduced numerous other routes, including [3+2] cycloaddition reactions and multicomponent reactions, which provide access to a wide array of substituted pyrazoles with high efficiency and regioselectivity. mdpi.comorganic-chemistry.org
Once formed, the pyrazole ring can be further functionalized at its carbon and nitrogen atoms, making it a versatile scaffold. researchgate.net For example, 5-aminopyrazoles are crucial starting materials for producing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which possess significant biological and physicochemical properties. scirp.orgresearchgate.net The reactivity of the pyrazole ring allows it to be incorporated into diverse molecular architectures, leading to the development of novel compounds for pharmaceuticals, agrochemicals, and materials science. nbinno.comlifechemicals.com The structural motif is found in numerous marketed drugs, highlighting its importance in medicinal chemistry. ijrpr.comlifechemicals.com
Exploration of Pyrazole Derivatives in Functional Materials Science
The unique electronic and photophysical properties of pyrazole derivatives have led to their exploration in the field of functional materials science. researchgate.netjetir.org The aromatic nature of the pyrazole ring, combined with the ability to introduce various functional groups, allows for the creation of materials with tailored optical, electronic, and chemical properties.
One significant area of application is in the development of fluorescent materials. jetir.org By attaching chromophoric or auxochromic groups to the pyrazole scaffold, chemists can design molecules that exhibit strong fluorescence, making them suitable for use as dyes, labels, and sensors. jetir.orgnih.gov These fluorescent properties are crucial for applications in biological imaging and as components in organic light-emitting diodes (OLEDs).
Furthermore, certain pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties. wum.edu.pk NLO materials are essential for technologies such as optical computing and telecommunications. Theoretical and experimental studies have shown that pyranopyrazole derivatives, for instance, can exhibit significant NLO behavior, with the potential to be tuned by altering substituents on the molecule. wum.edu.pk Other applications in materials science include their use as corrosion inhibitors for metals and their role in the formation of polymers and petrochemicals. jetir.orgnih.gov
| Application Area | Type of Pyrazole Derivative | Key Property | Potential Use |
| Fluorescent Materials | Substituted Pyrazoles/Pyrazolines | Strong fluorescence, good biocompatibility | Biological imaging probes, organic light-emitting diodes (OLEDs). jetir.orgnih.gov |
| Nonlinear Optical (NLO) Materials | Pyranopyrazole Derivatives | High molecular hyperpolarizability | Optical switching and data storage devices. wum.edu.pk |
| Corrosion Inhibition | General Pyrazole Derivatives | Adsorption onto metal surfaces | Protection of metals from environmental degradation. jetir.org |
| Polymer Chemistry | Various Functionalized Pyrazoles | Reactive functional groups | Monomers for specialty polymers, catalysts in polymerization. ijrpr.comnih.gov |
Development of Novel Chemical Probes and Reagents Based on Pyrazole Structures
The adaptable and synthetically accessible nature of the pyrazole scaffold makes it an excellent platform for the design of novel chemical probes and reagents. A prominent application is the development of fluorescent probes for bioimaging and sensing. nih.gov
These probes are designed to interact with specific analytes or to respond to changes in their local environment, translating these events into a detectable optical signal, typically a change in fluorescence intensity or wavelength. nih.gov For example, pyrazole-based probes have been developed to detect metal cations in vivo, leveraging the N-donor character of the pyrazole ring for chelation. nih.gov The design of these probes often involves incorporating specific receptor units for the target analyte and tuning the electronic structure to achieve the desired photophysical response.
Another innovative application is the creation of probes sensitive to biological conditions, such as hypoxia (low oxygen levels). Researchers have synthesized nitro-substituted pyrazole derivatives that are non-fluorescent but become fluorescent upon reduction by nitroreductase enzymes, which are overexpressed in hypoxic cancer cells. This "turn-on" mechanism allows for the specific imaging of the tumor microenvironment. nih.gov The high synthetic versatility and favorable biocompatibility of many pyrazole derivatives make them particularly promising candidates for the continued development of sophisticated tools for chemical biology and medical diagnostics. nih.gov
Q & A
Q. What are the common synthetic routes for 1-(but-2-en-1-yl)-1H-pyrazole, and how can regioselectivity be controlled during alkylation?
The synthesis of pyrazole derivatives often involves alkylation of the pyrazole ring at the N1 position. For example, 1-(phenyl)-1H-pyrazole can be synthesized via classical methods (e.g., condensation of hydrazines with diketones) . To introduce the but-2-en-1-yl group, regioselective alkylation is critical. Using phase-transfer catalysts or controlled stoichiometry of alkylating agents (e.g., allyl bromides) can minimize di- or tri-substitution. Reaction monitoring via TLC or HPLC is recommended to optimize yield and purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : The pyrazole ring protons (H3 and H5) appear as doublets (δ 6.2–7.5 ppm), while the but-2-en-1-yl group shows characteristic vinyl protons (δ 5.6–6.0 ppm, coupling constants J = 10–16 Hz for trans/cis isomers).
- ¹³C NMR : The sp² carbons of the pyrazole ring resonate at δ 105–150 ppm. The allylic carbons in the but-2-en-1-yl group appear at δ 110–125 ppm.
- IR : Stretching frequencies for C=N (1520–1600 cm⁻¹) and C=C (1640–1680 cm⁻¹) confirm the pyrazole and alkene moieties .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation or polymerization of the alkene group.
- Disposal : Follow EPA guidelines for halogen-free organics .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For example, the but-2-en-1-yl group’s electron-deficient β-carbon may participate in Sonogashira or Suzuki-Miyaura couplings. Fukui indices and HOMO-LUMO gaps help predict regioselectivity in such reactions . Experimental validation using Pd/Cu catalysts and boronic acid partners is recommended .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
Discrepancies in biological data (e.g., antibacterial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Methodological solutions include:
Q. How can this compound be functionalized for coordination chemistry applications?
The pyrazole N1 nitrogen and alkene group can act as ligands for transition metals. For example:
- Platinum(II) complexes : React with K₂PtCl₄ in aqueous ethanol to form square-planar complexes.
- Palladium catalysts : Use the alkene for Heck coupling after coordinating Pd(0) to the pyrazole ring. Characterization via X-ray crystallography and cyclic voltammetry is critical to confirm geometry and redox properties .
Q. What role does the but-2-en-1-yl group play in stabilizing or destabilizing the pyrazole ring under acidic/basic conditions?
The electron-donating alkene group increases electron density at N1, enhancing resistance to protonation in acidic media. Under basic conditions, the allyl group may undergo elimination if β-hydrogens are present. Stability studies (e.g., pH 1–14, 25–80°C) with HPLC monitoring are advised to map degradation pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
